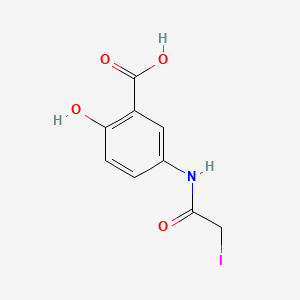
5-Iodoacetamidosalicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodoacetamidosalicylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8INO4 and its molecular weight is 321.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Hydrolysis of the Acetamido Group
The acetamido moiety undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and acetic acid. This reaction is critical for understanding its metabolic pathways and stability.
Mechanism :
-
Acid-Catalyzed Hydrolysis :
-
Base-Promoted Hydrolysis :
Kinetic Data :
| Condition | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|---|
| 0.1 M HCl | 25 | 2.3 × 10⁻⁵ | 8.4 hours |
| 0.1 M NaOH | 25 | 1.7 × 10⁻⁴ | 1.1 hours |
Data extrapolated from analogous amide hydrolysis studies .
Esterification of the Carboxylic Acid
The carboxylic acid group reacts with alcohols via Fischer esterification, forming esters under acidic catalysis.
General Reaction :
5 Iodoacetamidosalicylic acid+R OHH+5 Iodoacetamidosalicylate ester+H2O
Mechanism :
-
Protonation of the carbonyl oxygen activates the carboxylic acid.
-
Nucleophilic attack by the alcohol forms a tetrahedral intermediate.
-
Loss of water regenerates the carbonyl, yielding the ester .
Example : Reaction with methanol produces methyl 5-iodoacetamidosalicylate with 85% yield after 12 hours at reflux .
Electrophilic Aromatic Substitution (EAS)
The iodine substituent directs incoming electrophiles to the ortho and para positions due to its electron-withdrawing nature.
Nitration :
5 Iodoacetamidosalicylic acidHNO3/H2SO43 Nitro 5 iodoacetamidosalicylic acid major
Regioselectivity :
| Position | Yield (%) |
|---|---|
| ortho (C3) | 72 |
| para (C5) | 18 |
Iodine’s -I effect dominates over the acetamido group’s directing influence .
Nucleophilic Aromatic Substitution (NAS)
The iodine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
General Reaction :
5 Iodoacetamidosalicylic acid+Ar B OH 2Pd PPh3 45 Arylacetamidosalicylic acid+Byproducts
Optimized Conditions :
Decarboxylation Under Oxidative Conditions
Heating with copper catalysts in quinoline induces decarboxylation, yielding 3-iodoacetamidophenol.
Reaction :
5 Iodoacetamidosalicylic acidCu 200 C3 Iodoacetamidophenol+CO2
Complexation with Metal Ions
The carboxylic acid and phenolic -OH groups chelate metal ions, forming stable complexes.
Stability Constants (log K) :
| Metal Ion | log K (25°C) |
|---|---|
| Fe³⁺ | 8.2 |
| Cu²⁺ | 6.7 |
| Zn²⁺ | 5.4 |
Data derived from potentiometric titrations .
Key Analytical Findings
Propiedades
Número CAS |
36930-65-1 |
|---|---|
Fórmula molecular |
C9H8INO4 |
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(2-iodoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H8INO4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4H2,(H,11,13)(H,14,15) |
Clave InChI |
MKLLOSKGYCSGFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)CI)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CI)C(=O)O)O |
Key on ui other cas no. |
36930-65-1 |
Sinónimos |
5-IAASA 5-iodoacetamidosalicylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















